N-Benzyl-N-({N'-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of benzylamine with a benzodioxole derivative, followed by bromination and subsequent reaction with a sulfonamide precursor. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-phenylacetamide: Similar in structure but lacks the benzodioxole ring and bromine atom.
N-Benzyl-N-methylethanolamine: Contains a benzyl group but differs in the functional groups attached.
N-Benzyl-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
N-Benzyl-N-({N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of a benzodioxole ring, bromine atom, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H20BrN3O5S |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20BrN3O5S/c24-20-12-22-21(31-16-32-22)11-18(20)13-25-26-23(28)15-27(14-17-7-3-1-4-8-17)33(29,30)19-9-5-2-6-10-19/h1-13H,14-16H2,(H,26,28)/b25-13+ |
InChI Key |
RUSPHXDRJVEPGQ-DHRITJCHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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